Cas no 208459-81-8 (4-chloro-5-phenyl-7h-pyrrolo[2,3-d]pyrimidine)
4-chloro-5-phenyl-7h-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine
- 208459-81-8
- AKOS037646117
- W10448
- YDDOENFAKYOBJS-UHFFFAOYSA-N
- SCHEMBL3226104
- AKOS015851121
- MFCD12964287
- 4-chloro-(5-phenyl)-7H-pyrrolo[2,3-d] pyrimidine
- DA-39597
- CS-0036309
- 4-chloro-(5-phenyl)-7H-pyrrolo[2,3-d]pyrimidine
- AS-66677
- DTXSID10467625
- 4-chloro-5-phenyl-7h-pyrrolo[2,3-d]pyrimidine
-
- MDL: MFCD12964287
- Inchi: 1S/C12H8ClN3/c13-11-10-9(8-4-2-1-3-5-8)6-14-12(10)16-7-15-11/h1-7H,(H,14,15,16)
- InChI Key: YDDOENFAKYOBJS-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=NC=N1)NC=C2C1C=CC=CC=1
Computed Properties
- Exact Mass: 229.0406750g/mol
- Monoisotopic Mass: 229.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Density: 1.40±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.23 g/l) (25 º C),
4-chloro-5-phenyl-7h-pyrrolo[2,3-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM269625-1g |
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
208459-81-8 | 95% | 1g |
$381 | 2021-08-18 | |
| Chemenu | CM269625-5g |
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
208459-81-8 | 95% | 5g |
$1143 | 2021-08-18 | |
| Chemenu | CM269625-10g |
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
208459-81-8 | 95% | 10g |
$1714 | 2021-08-18 | |
| Chemenu | CM269625-1g |
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
208459-81-8 | 95% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM269625-5g |
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
208459-81-8 | 95% | 5g |
$*** | 2023-03-30 | |
| Chemenu | CM269625-10g |
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
208459-81-8 | 95% | 10g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | D763858-500mg |
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
208459-81-8 | 95% | 500mg |
$355 | 2024-06-06 | |
| eNovation Chemicals LLC | D763858-100mg |
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
208459-81-8 | 95% | 100mg |
$185 | 2024-06-06 | |
| eNovation Chemicals LLC | D763858-250mg |
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
208459-81-8 | 95% | 250mg |
$265 | 2024-06-06 | |
| eNovation Chemicals LLC | D763858-1g |
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
208459-81-8 | 95% | 1g |
$500 | 2024-06-06 |
4-chloro-5-phenyl-7h-pyrrolo[2,3-d]pyrimidine Suppliers
4-chloro-5-phenyl-7h-pyrrolo[2,3-d]pyrimidine Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on 4-chloro-5-phenyl-7h-pyrrolo[2,3-d]pyrimidine
Recent Advances in the Study of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 208459-81-8)
The compound 4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 208459-81-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug development. This heterocyclic compound, belonging to the pyrrolopyrimidine class, exhibits structural features that make it an attractive candidate for the design of kinase inhibitors and other therapeutic agents. Recent studies have explored its synthetic pathways, biological activities, and potential applications in treating various diseases, particularly cancer and inflammatory disorders.
One of the key areas of research has focused on the optimization of synthetic routes for 4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved synthesis method that enhances yield and purity while reducing production costs. The researchers utilized a novel palladium-catalyzed cross-coupling reaction, which proved to be more efficient than traditional methods. This advancement is particularly significant for scaling up production for preclinical and clinical studies.
In terms of biological activity, recent investigations have highlighted the compound's potential as a kinase inhibitor. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exhibited potent inhibitory activity against several tyrosine kinases, including JAK2 and EGFR. These findings suggest its potential application in targeted cancer therapies, particularly for malignancies driven by aberrant kinase signaling. The study also noted that specific modifications to the phenyl ring could significantly enhance selectivity and potency.
Furthermore, computational modeling studies have provided insights into the molecular interactions between 4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine derivatives and their target proteins. A recent publication in the Journal of Chemical Information and Modeling employed molecular docking and dynamics simulations to predict binding modes and affinity. These in silico approaches have accelerated the identification of promising candidates for further experimental validation, streamlining the drug discovery process.
The pharmacokinetic properties of 4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have also been a subject of investigation. A 2023 study in Drug Metabolism and Disposition evaluated the metabolic stability and bioavailability of several analogs. The results indicated that certain structural modifications could improve oral bioavailability while maintaining metabolic stability, addressing a common challenge in small-molecule drug development.
Looking ahead, researchers are exploring the potential of 4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine as a platform for developing multitargeted drugs. Its modular structure allows for diverse modifications, enabling the design of compounds that can simultaneously modulate multiple pathological pathways. This approach holds particular promise for complex diseases like cancer and autoimmune disorders, where single-target therapies often show limited efficacy.
In conclusion, 4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 208459-81-8) represents a promising scaffold in medicinal chemistry, with recent advances spanning synthetic chemistry, biological evaluation, and computational design. As research continues to uncover its full potential, this compound and its derivatives may pave the way for novel therapeutic agents addressing unmet medical needs.
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